REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][CH:7]=1.[CH3:13]O>>[CH3:13][O:11][C:10](=[O:12])[CH2:9][CH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([NH2:1])[CH:3]=1
|
Name
|
|
Quantity
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495 mg
|
Type
|
reactant
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Smiles
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NC=1C=C(C=CC1)CCC(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was partitioned between EtOAc (10 ml) and saturated aqueous NaHCO3 (10 ml)
|
Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC1=CC(=CC=C1)N)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |